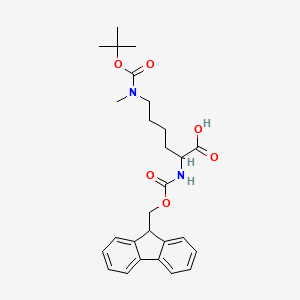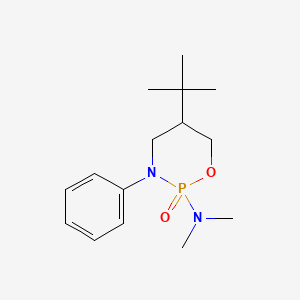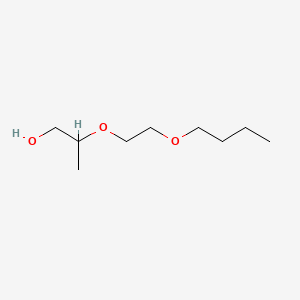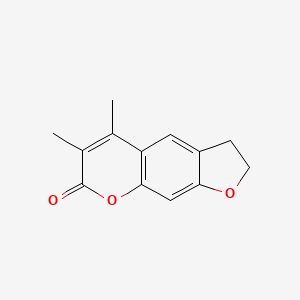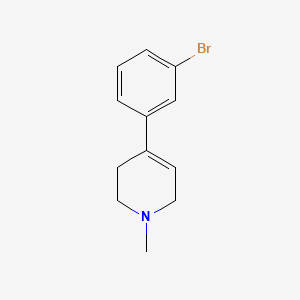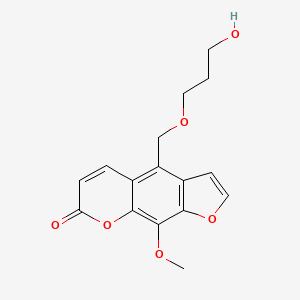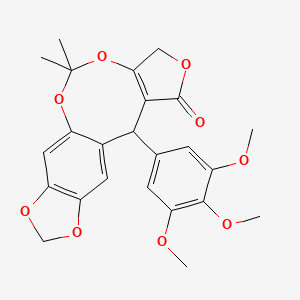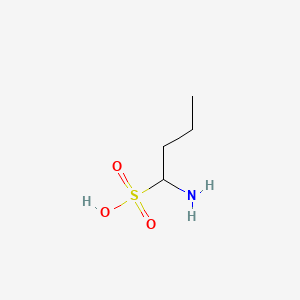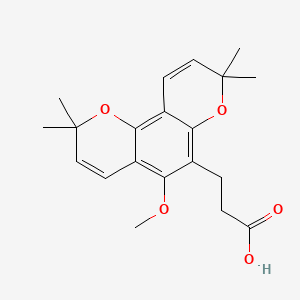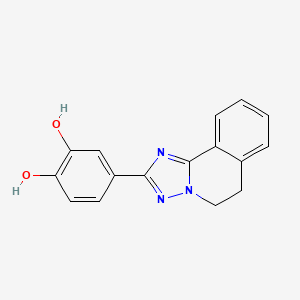
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol is a complex organic compound characterized by its unique triazoloisoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol typically involves multi-step organic reactions. The process often starts with the preparation of the triazoloisoquinoline core, followed by the introduction of the benzenediol moiety. Common reagents used in these reactions include triazole derivatives, isoquinoline precursors, and phenolic compounds. Reaction conditions may vary, but they generally involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are often employed to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)phenol
- m-(5,6-Dihydro-s-triazolo(5,1-a)isoquinolin-2-yl)phenol
Uniqueness
4-(5,6-Dihydro(1,2,4)triazolo(5,1-a)isoquinolin-2-yl)-1,2-benzenediol is unique due to its specific triazoloisoquinoline structure combined with the benzenediol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
80830-10-0 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-(5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinolin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C16H13N3O2/c20-13-6-5-11(9-14(13)21)15-17-16-12-4-2-1-3-10(12)7-8-19(16)18-15/h1-6,9,20-21H,7-8H2 |
Clé InChI |
KLOKYKDAWPWAJG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC(=N2)C3=CC(=C(C=C3)O)O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


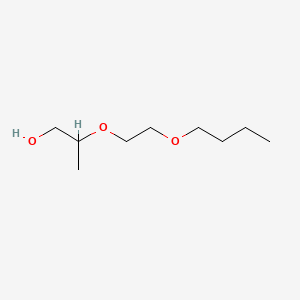
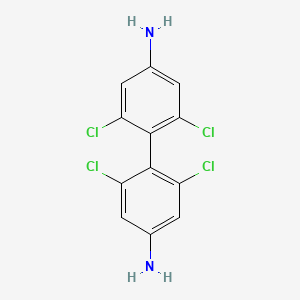
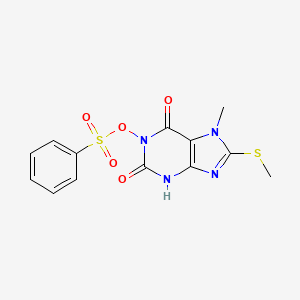
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
